molecular formula C18H19F3N2S B4735693 1-[1-(3,4-Dimethylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea

1-[1-(3,4-Dimethylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4735693
M. Wt: 352.4 g/mol
InChI Key: PEGJCWVOHUETJI-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea group, which is a sulfur-containing functional group, and two aromatic rings with different substituents. The presence of the trifluoromethyl group and dimethylphenyl group contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-Dimethylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 1-(3,4-dimethylphenyl)ethylamine with 2-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-Dimethylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the aromatic rings can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[1-(3,4-Dimethylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. For instance, its gibberellin-like activity is attributed to its ability to bind to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with key residues . This interaction enhances the compound’s binding affinity and promotes physiological responses such as hypocotyl elongation and seed germination.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3,4-Dimethylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both dimethylphenyl and trifluoromethyl groups, which contribute to its distinct chemical properties and potential applications. Its ability to interact with specific molecular targets and exhibit gibberellin-like activity makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2S/c1-11-8-9-14(10-12(11)2)13(3)22-17(24)23-16-7-5-4-6-15(16)18(19,20)21/h4-10,13H,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGJCWVOHUETJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=S)NC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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